1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride
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Overview
Description
1-{6-Oxabicyclo[321]oct-3-en-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicyclo ring system, which is a fused ring structure containing an oxygen atom
Preparation Methods
The synthesis of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride typically involves several steps. One common method starts with the preparation of the oxabicyclo[3.2.1]oct-3-en-1-yl precursor, which is then subjected to amination reactions to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Addition: The double bond in the bicyclic ring system can participate in addition reactions with electrophiles
Scientific Research Applications
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function .
Comparison with Similar Compounds
1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{6-Oxabicyclo[3.2.1]octan-1-yl}methanamine hydrochloride: This compound has a similar bicyclic structure but lacks the double bond present in the en-1-yl derivative.
1-Methyl-6-oxabicyclo[3.2.1]octan-5-ylmethanamine hydrochloride: This compound features a methyl group substitution, which can alter its chemical properties and reactivity
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c9-5-8-3-1-2-7(4-8)10-6-8;/h1-2,7H,3-6,9H2;1H |
InChI Key |
QHBOBBPTSDYDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1(CO2)CN.Cl |
Origin of Product |
United States |
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